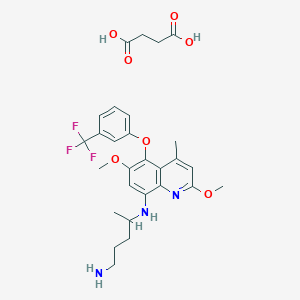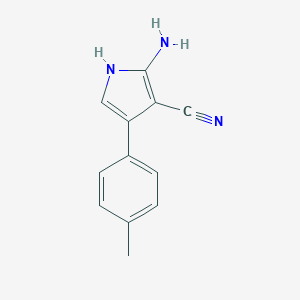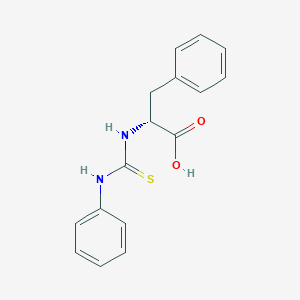
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid, also known as PTUP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields of medicine. This compound has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid is not fully understood, but it is believed that it works by inhibiting the activity of certain enzymes and signaling pathways. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to inhibit the activity of protein kinase C and phospholipase C, which are involved in various cellular processes. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical And Physiological Effects
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, cognitive function, and cardiac function, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has also been found to have anti-inflammatory effects. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Advantages And Limitations For Lab Experiments
One advantage of using (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid also has a well-defined mechanism of action, which makes it easier to design experiments to study its effects. However, one limitation of using (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid. One area of research could be to investigate its potential as a therapeutic agent in cancer treatment. Another area of research could be to study its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to understand the mechanism of action of (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid and to identify other potential targets for this compound.
Synthesis Methods
The synthesis of (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid can be achieved through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of N-phenylthiourea with 2-bromo-3-phenylpropionic acid to form the intermediate compound, 2-(3-phenylthioureido)propanoic acid. This intermediate is then subjected to a resolution process using chiral HPLC to obtain the final product, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid.
Scientific Research Applications
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been studied extensively in various fields of medicine, including oncology, neurology, and cardiovascular disease. In oncology, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been found to have neuroprotective effects and can improve cognitive function. In cardiovascular disease, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to reduce inflammation and improve cardiac function.
properties
CAS RN |
154738-10-0 |
|---|---|
Product Name |
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid |
Molecular Formula |
C16H16N2O2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2R)-3-phenyl-2-(phenylcarbamothioylamino)propanoic acid |
InChI |
InChI=1S/C16H16N2O2S/c19-15(20)14(11-12-7-3-1-4-8-12)18-16(21)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,20)(H2,17,18,21)/t14-/m1/s1 |
InChI Key |
OPPVUBSIFDPEHQ-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=S)NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2 |
synonyms |
(R)-3-PHENYL-2-(3-PHENYLTHIOUREIDO)PROPANOIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)
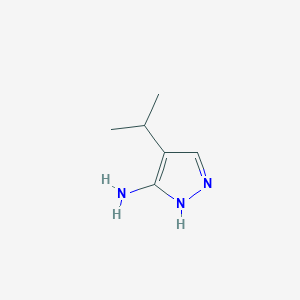
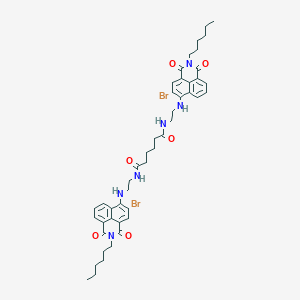
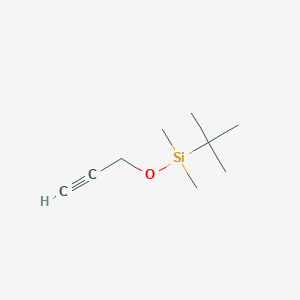
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
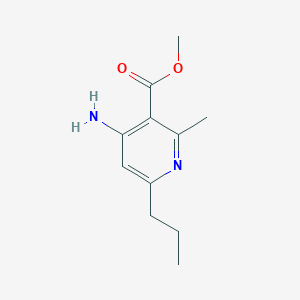
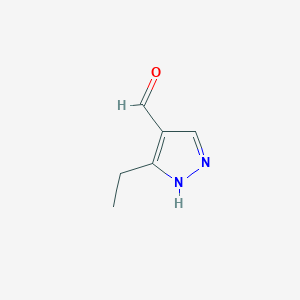
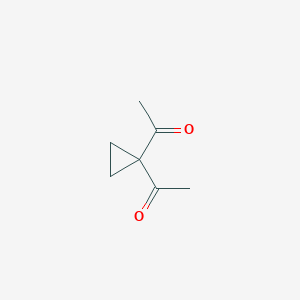
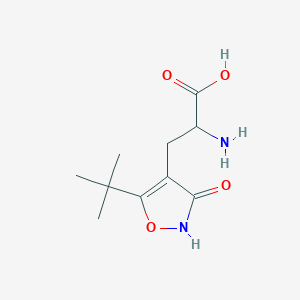
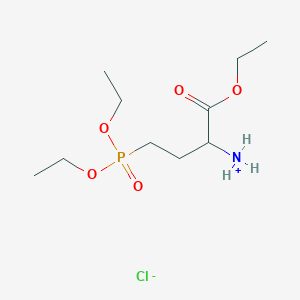
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
